molecular formula C15H12O5 B7765812 Naringenin chalcone CAS No. 5071-40-9

Naringenin chalcone

Cat. No.: B7765812
CAS No.: 5071-40-9
M. Wt: 272.25 g/mol
InChI Key: YQHMWTPYORBCMF-ZZXKWVIFSA-N
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Description

Naringenin chalcone is a naturally occurring flavonoid found in various citrus fruits. It is a type of chalconoid, synthesized from 4-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase. This compound is known for its potential health benefits, including antiviral, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin chalcone is synthesized through the phenylpropanoid pathway. The enzyme chalcone synthase catalyzes the reaction between 4-coumaroyl-CoA and three molecules of malonyl-CoA to form this compound . This process can be carried out in vitro using purified enzymes or in vivo using genetically modified organisms.

Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are genetically modified to express the necessary enzymes for the biosynthesis of this compound from simple carbon sources like glucose .

Chemical Reactions Analysis

Types of Reactions: Naringenin chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Cyclization: Naringenin.

    Oxidation: Various oxidized derivatives.

    Reduction: Dihydrochalcones.

Comparison with Similar Compounds

  • Naringenin
  • Dihydrotricin
  • Tricin

Naringenin chalcone stands out due to its ability to spontaneously cyclize and its wide range of biological activities.

Biological Activity

Naringenin chalcone (ChNar) is a natural compound belonging to the flavonoid family, specifically classified as a chalcone. It is primarily found in various plants, particularly citrus species, and has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, health benefits, and relevant research findings.

Chemical Structure and Biosynthesis

This compound is characterized by its unique chemical structure, which includes an alpha-beta unsaturated carbonyl group that contributes to its biological activity. The biosynthesis of this compound involves the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS). This process is crucial for the production of various flavonoids in plants, including naringenin, which is derived from this compound through cyclization mediated by chalcone isomerase (CHI) .

Biological Activities

This compound exhibits a wide range of biological activities that are beneficial to human health. Some of the most notable activities include:

  • Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is attributed to its structural features that facilitate electron donation .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This effect has been observed in various models of inflammatory diseases .
  • Antimicrobial Properties : this compound has shown effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anticancer Activity : Studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis; inhibits tumor growth

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in a rat model subjected to induced oxidative damage. The treatment resulted in lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating enhanced antioxidant defense mechanisms .

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound reduced the secretion of inflammatory mediators such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases .

Bioavailability and Metabolism

The bioavailability of this compound has been studied in humans, revealing that it is absorbed from dietary sources such as cherry tomatoes. However, the compound undergoes extensive metabolism, leading to low plasma concentrations post-ingestion. Peak levels of conjugated forms were observed approximately 3 hours after consumption, indicating its rapid metabolism and potential challenges for therapeutic applications .

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHMWTPYORBCMF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043553
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25515-46-2, 73692-50-9, 5071-40-9
Record name Naringenin chalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25515-46-2
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Record name Naringenin chalcone
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Record name Naringenin chalcone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
Source EPA DSSTox
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Record name Naringenin chalcone
Source European Chemicals Agency (ECHA)
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Record name NARINGENIN CHALCONE
Source FDA Global Substance Registration System (GSRS)
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Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 °C
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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